molecular formula C16H9NO2 B11868212 1-Ethynyl-4-((4-nitrophenyl)ethynyl)benzene CAS No. 183022-61-9

1-Ethynyl-4-((4-nitrophenyl)ethynyl)benzene

Cat. No.: B11868212
CAS No.: 183022-61-9
M. Wt: 247.25 g/mol
InChI Key: LLRYRTJSRKQYCE-UHFFFAOYSA-N
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Description

1-Ethynyl-4-((4-nitrophenyl)ethynyl)benzene, also known as 4-Nitrophenylacetylene, is an organic compound with the molecular formula C16H9NO2. It is characterized by the presence of ethynyl groups attached to a benzene ring, with a nitrophenyl group at the para position.

Preparation Methods

The synthesis of 1-Ethynyl-4-((4-nitrophenyl)ethynyl)benzene typically involves the following steps:

    Sonogashira Coupling Reaction: This reaction involves the coupling of an aryl halide with an alkyne in the presence of a palladium catalyst and a copper co-catalyst. For instance, 4-iodonitrobenzene can be reacted with phenylacetylene under Sonogashira coupling conditions to yield the desired product.

    Reaction Conditions: The reaction is usually carried out in an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. Solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are commonly used.

Industrial production methods may involve scaling up the Sonogashira coupling reaction with optimized conditions to ensure high yield and purity of the product.

Chemical Reactions Analysis

1-Ethynyl-4-((4-nitrophenyl)ethynyl)benzene undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include palladium catalysts, copper co-catalysts, and solvents like THF or DMF. Major products formed from these reactions include carboxylic acids, amines, and substituted derivatives.

Scientific Research Applications

1-Ethynyl-4-((4-nitrophenyl)ethynyl)benzene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Ethynyl-4-((4-nitrophenyl)ethynyl)benzene involves its interaction with specific molecular targets and pathways. For instance, the nitro group can undergo reduction to form an amine, which can then participate in further chemical reactions. The ethynyl groups provide sites for nucleophilic attack, leading to the formation of various substituted derivatives. These reactions are facilitated by the presence of catalysts and specific reaction conditions .

Comparison with Similar Compounds

1-Ethynyl-4-((4-nitrophenyl)ethynyl)benzene can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its dual ethynyl groups and the presence of a nitro group, which provide multiple sites for chemical reactions and make it a versatile compound in various applications.

Properties

CAS No.

183022-61-9

Molecular Formula

C16H9NO2

Molecular Weight

247.25 g/mol

IUPAC Name

1-ethynyl-4-[2-(4-nitrophenyl)ethynyl]benzene

InChI

InChI=1S/C16H9NO2/c1-2-13-3-5-14(6-4-13)7-8-15-9-11-16(12-10-15)17(18)19/h1,3-6,9-12H

InChI Key

LLRYRTJSRKQYCE-UHFFFAOYSA-N

Canonical SMILES

C#CC1=CC=C(C=C1)C#CC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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